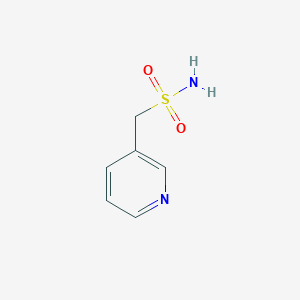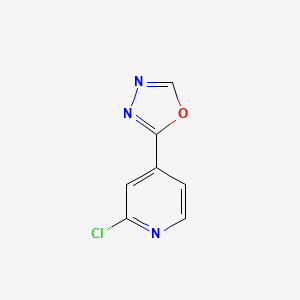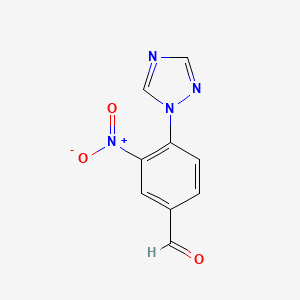
Ácido 1-(tiofen-2-ilmetil)bencimidazol-5-carboxílico
Descripción general
Descripción
1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that combines the structural features of benzimidazole and thiophene. Benzimidazole is a privileged pharmacophore in drug discovery due to its structural similarity to purine, making it a key motif in various therapeutic agents . Thiophene, on the other hand, is known for its role in medicinal chemistry and material science
Aplicaciones Científicas De Investigación
1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, allowing them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities . This suggests that the compound may interact with its targets, leading to changes in cellular processes that result in these therapeutic effects.
Análisis Bioquímico
Biochemical Properties
1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, benzimidazole derivatives, including 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid, have been shown to inhibit certain enzymes such as hepatitis C virus NS5B RNA-dependent RNA polymerase . This inhibition occurs through binding interactions that disrupt the enzyme’s normal function, thereby preventing viral replication. Additionally, this compound can interact with biopolymers due to its structural similarity to naturally occurring nucleotides .
Cellular Effects
1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid exhibits significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have demonstrated antiproliferative activity against cancer cell lines such as HCT116, MCF7, and HeLa . This compound can induce cell cycle arrest and apoptosis, thereby inhibiting uncontrolled cell growth. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of hepatitis C virus NS5B RNA-dependent RNA polymerase by binding to its active site . This binding disrupts the enzyme’s normal function, preventing viral replication. Additionally, 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives, including 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid, can maintain their stability under various conditions, allowing for sustained biological activity . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid can vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Studies have identified threshold effects, where the compound’s efficacy and safety are balanced, allowing for optimal therapeutic outcomes .
Metabolic Pathways
1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, it can inhibit specific enzymes involved in nucleotide synthesis, leading to changes in metabolite levels and cellular function .
Transport and Distribution
The transport and distribution of 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid within cells and tissues are critical factors that influence its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, it can accumulate in specific tissues and cellular compartments, leading to localized effects on cellular function . Studies have shown that benzimidazole derivatives, including 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid, can be efficiently transported and distributed within the body, allowing for sustained biological activity .
Subcellular Localization
The subcellular localization of 1-(Thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it can accumulate in the cytoplasm, where it influences enzyme activity and cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of 2-thiophenemethylamine with 5-carboxy-1,2-phenylenediamine. This reaction can be carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can significantly increase the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can yield the corresponding amine .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A core structure in many therapeutic agents, known for its broad range of pharmacological activities.
Thiophene: Used in medicinal chemistry and material science for its unique electronic properties.
Uniqueness
1-(2-thienylmethyl)-1H-benzimidazole-5-carboxylic acid is unique due to the combination of benzimidazole and thiophene moieties. This combination offers enhanced binding affinity and specificity for molecular targets, making it a valuable compound in drug discovery and material science .
Propiedades
IUPAC Name |
1-(thiophen-2-ylmethyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-13(17)9-3-4-12-11(6-9)14-8-15(12)7-10-2-1-5-18-10/h1-6,8H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHLDOQOQOBBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1460821.png)


![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1460825.png)



![1-[(4-Ethoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1460832.png)
![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B1460834.png)



